molecular formula C16H19N3O3 B5648342 6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one

6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one

Cat. No. B5648342
M. Wt: 301.34 g/mol
InChI Key: BIMZUNYHUNFIDV-TXEJJXNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves various strategies, including condensation reactions, cyclization, and the use of specific reagents under controlled conditions to achieve high purity and yields. For example, novel synthesis routes have been developed for substituted naphthyridine derivatives, demonstrating straightforward and efficient methodologies that offer good efficacy and simple purification processes (Ravi et al., 2018).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is often confirmed using spectral data such as IR, 1H NMR, and 13C NMR, alongside elemental analyses. The molecular electrostatic potential (MEP) maps calculated for these compounds help in identifying reactive sites on the molecule's surface, providing insights into potential interactions with biological targets (Medetalibeyoğlu et al., 2019).

Chemical Reactions and Properties

Naphthyridine compounds can undergo various chemical reactions, including intramolecular [4 + 2] hetero-Diels-Alder reactions catalyzed by metal salts such as copper bromide, leading to diverse products under mild conditions. These reactions highlight the compounds' versatility and potential for further functionalization (Muthukrishnan et al., 2016).

Physical Properties Analysis

The physical properties of naphthyridine derivatives, including solubility, melting points, and crystalline structure, are critical for their potential applications. X-ray diffraction studies, for instance, provide valuable information about the crystal structure and conformation of these compounds, aiding in the understanding of their physical behavior and stability (Guillon et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for the development of naphthyridine derivatives as bioactive molecules. Studies have shown that these compounds exhibit a wide range of biological activities, which can be attributed to their unique chemical properties. For instance, their ability to interact with biological targets is often explored through binding experiments and functional tests, shedding light on their potential therapeutic applications (Balsamo et al., 2002).

properties

IUPAC Name

6-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl]-1,6-naphthyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-8-19(9-12(2)22-11)15(20)10-18-7-5-14-13(16(18)21)4-3-6-17-14/h3-7,11-12H,8-10H2,1-2H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMZUNYHUNFIDV-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=CC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(=O)CN2C=CC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{2-[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]-2-oxoethyl}-1,6-naphthyridin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.